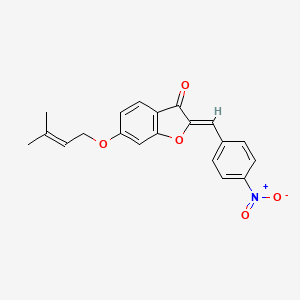

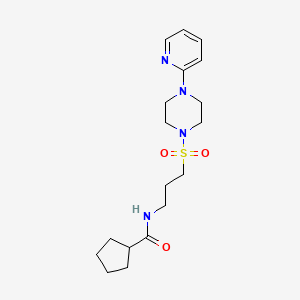

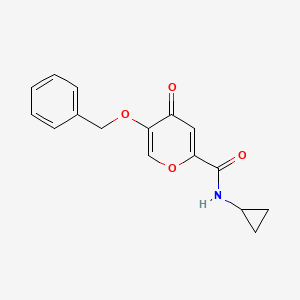

4-(tert-butyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(tert-butyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide, also known as 'Compound A', is a novel compound that has gained attention in the scientific community for its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

One study focuses on the synthesis and properties of ortho-linked polyamides, which are derived from aromatic nucleophilic substitution reactions involving 4-tert-butylcatechol. These polyamides, with their flexible main-chain ether linkages and ortho-phenylene units, exhibit noncrystallinity, high solubility in polar solvents, and the capability to form transparent, flexible, and tough films. They demonstrate significant thermal stability, which is crucial for various industrial applications (Hsiao, Yang, & Chen, 2000).

Electrochromic Conducting Polymers

Another research explores the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, leading to the development of electrochromic conducting polymers. These polymers, due to their low redox switching potentials and stability in the conducting state, are promising materials for applications in smart windows, displays, and electronic devices (Sotzing, Reynolds, & Steel, 1996).

Asymmetric Catalysis

Research into rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups has shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts are instrumental in the efficient preparation of chiral pharmaceutical ingredients, demonstrating the impact of tert-butyl groups in enhancing catalytic performance (Imamoto, Tamura, et al., 2012).

Molecular Docking for Alzheimer’s Disease

A study on the synthesis and molecular docking of certain benzamides suggests their potential as therapeutic agents for Alzheimer's disease. Specifically, one compound showed excellent inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer's treatment. This highlights the role of specific chemical structures in addressing neurological diseases (Hussain, Abbasi, et al., 2016).

C-H Bond Activation/Borylation

A study on C-H bond activation/borylation catalyzed by an iron N-heterocyclic carbene complex sheds light on the functionalization of furans and thiophenes. This research is pivotal for the development of methodologies in organic synthesis, demonstrating the utility of tert-butyl groups in facilitating these reactions (Hatanaka, Ohki, & Tatsumi, 2010).

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-21(2,3)15-8-6-14(7-9-15)20(24)22-13-16-10-11-18(26-16)19(23)17-5-4-12-25-17/h4-12,19,23H,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGBRRWZQFXLCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)

![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)